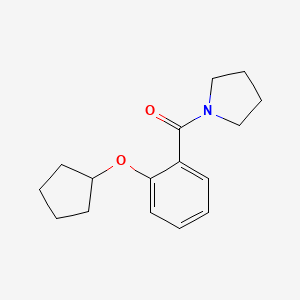![molecular formula C7H19IN4 B7629531 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide](/img/structure/B7629531.png)
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide, also known as DMABN hydroiodide, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience, cancer, and cardiovascular disease. In
Aplicaciones Científicas De Investigación
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been studied for its potential use in various areas of scientific research. In neuroscience, it has been shown to enhance the release of neurotransmitters, including dopamine and norepinephrine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
In cancer research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to inhibit the growth of cancer cells. It does this by interfering with the cell cycle and inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer treatments.
In cardiovascular research, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has been shown to have vasodilatory effects. This means that it can widen blood vessels, which can help to lower blood pressure. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular disease.
Mecanismo De Acción
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide works by binding to and activating a specific type of receptor in the body known as the imidazoline receptor. This receptor is involved in a variety of physiological processes, including the regulation of blood pressure, insulin secretion, and neurotransmitter release. By activating this receptor, 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can modulate these processes and produce its various effects.
Biochemical and Physiological Effects:
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide has a number of biochemical and physiological effects. In addition to the effects mentioned above, it has been shown to increase glucose uptake in muscle cells, which may be beneficial in the treatment of diabetes. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide for lab experiments is its high purity and stability. This makes it easy to use in experiments and ensures consistent results. However, one limitation is that it can be expensive to synthesize, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential use in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide and its effects on various physiological processes.
Métodos De Síntesis
2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbutadiene with guanidine. The resulting product is then reacted with hydroiodic acid to form 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide. This synthesis method has been optimized to produce high yields of pure 2-[4-(Dimethylamino)butan-2-yl]guanidine;hydroiodide hydroiodide.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)butan-2-yl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.HI/c1-6(10-7(8)9)4-5-11(2)3;/h6H,4-5H2,1-3H3,(H4,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJURALOOOFHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)N=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)
![(3Z)-3-[[4-(difluoromethoxy)phenyl]methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7629493.png)
![N-[2-(1-methylindol-3-yl)ethyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B7629497.png)
![3-Azaspiro[5.5]undecan-3-yl-[5-(methoxymethyl)furan-2-yl]methanone](/img/structure/B7629513.png)
![N-[1-benzofuran-2-yl(cyclopropyl)methyl]acetamide](/img/structure/B7629516.png)


![(5-Methyl-2-phenylmorpholin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7629545.png)
![2-[5-[(E)-3-(4-acetamidophenyl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B7629552.png)
![N-[1-(2,5-dimethylphenyl)ethyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7629556.png)
